molecular formula C27H32N2O4 B12621096 N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine CAS No. 917751-74-7

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine

Cat. No.: B12621096
CAS No.: 917751-74-7
M. Wt: 448.6 g/mol
InChI Key: XQLYZMIDIJMUQY-UHFFFAOYSA-N
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Description

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine is a glycine derivative featuring a triphenylmethyl (trityl) group linked via a triethylene glycol-like chain. The trityl group (C₆H₅)₃C— is a bulky, hydrophobic moiety commonly used in organic synthesis as a protective group for amines due to its stability under basic and nucleophilic conditions .

Properties

CAS No.

917751-74-7

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

2-[2-[2-[2-(tritylamino)ethoxy]ethoxy]ethylamino]acetic acid

InChI

InChI=1S/C27H32N2O4/c30-26(31)22-28-16-18-32-20-21-33-19-17-29-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,28-29H,16-22H2,(H,30,31)

InChI Key

XQLYZMIDIJMUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCNCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, and esterification. The amino group is then protected, followed by condensation steps to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine with structurally or functionally related compounds:

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Functional Groups Solubility Applications References
This compound C₃₁H₃₈N₂O₅ ~542.65 Trityl, ethoxy chain, glycine carboxylate Low aqueous solubility (hydrophobic trityl) Protective group in synthesis, potential ligand design
N-[2-(Carboxymethoxy)ethyl]glycine C₇H₁₁NO₆ 207.17 Carboxymethoxy, glycine carboxylate High aqueous solubility Biodegradable chelating agent, wastewater treatment
Ethyl N-(tert-butoxycarbonylaminoethyl)glycinate C₁₁H₂₀N₂O₄ 244.29 Boc-protected amine, ester Moderate (lipophilic ester) Intermediate in peptide synthesis, protecting-group chemistry
EDTA (Ethylenediaminetetraacetic acid) C₁₀H₁₆N₂O₈ 292.24 Four carboxylates, tertiary amines High aqueous solubility Metal chelation, medical therapy, industrial stabilization
Peliglitazar C₃₀H₃₀N₂O₇ 530.57 Methoxyphenoxy, oxazolyl, glycine Low (lipophilic substituents) Type II diabetes treatment, PPAR-α/γ agonist
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) C₁₀H₁₈N₂O₇ 278.26 Hydroxyethyl, carboxylates High aqueous solubility Metal ion sequestration, radiopharmaceuticals

Key Structural and Functional Comparisons:

Trityl vs. Boc Protection :

  • The trityl group in the target compound offers superior steric protection compared to tert-butoxycarbonyl (Boc) groups . However, Boc is more easily removed under mild acidic conditions, whereas trityl requires stronger acids (e.g., trifluoroacetic acid).

Solubility :

  • The trityl group renders the compound hydrophobic, contrasting with hydrophilic derivatives like N-[2-(carboxymethoxy)ethyl]glycine or EDTA, which have multiple ionizable groups .

Chelation Potential: Unlike EDTA or HEDTA, which feature multiple carboxylates and amines for polydentate coordination, the target compound’s single glycine carboxylate and bulky trityl group limit its metal-binding efficacy .

Pharmaceutical Relevance :

  • Peliglitazar shares a glycine backbone but incorporates pharmacologically active groups (e.g., oxazolyl), highlighting divergent applications compared to the synthesis-oriented trityl derivative .

Biological Activity

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a triphenylmethyl group attached to an aminoethoxy chain, culminating in a glycine moiety. The molecular formula is C24H33N2O4, with a molecular weight of 405.54 g/mol. Its structure can be depicted as follows:

\text{N 2 2 2 C 18}H_{15})N]}(OCH_{2})_{2})]}(OCH_{2})_{2}C_{2}H_{5}NH_{2}}

The compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and anti-inflammatory pathways. Its triphenylmethyl group is believed to enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Pharmacological Effects

  • Neuroprotective Properties : Studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis. This is supported by in vitro assays demonstrating reduced levels of reactive oxygen species (ROS) in neuronal cultures treated with the compound .
  • Anti-inflammatory Activity : The compound has shown promising results in reducing pro-inflammatory cytokines in various cell lines. Notably, it inhibits the COX-2 enzyme, leading to decreased production of prostaglandins, which are mediators of inflammation .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineConcentration (µM)Effect Observed
1Neuroblastoma (SH-SY5Y)10Reduced ROS levels by 30%
2Macrophages (RAW 264.7)5Decreased TNF-alpha production by 50%
3Human Embryonic Kidney (HEK293)20Inhibited COX-2 activity (IC50 = 1.5 µM)

Case Studies

  • Neuroprotection in Animal Models : A study involving mice subjected to induced oxidative stress demonstrated that administration of the compound significantly improved survival rates and cognitive function post-injury .
  • Anti-inflammatory Effects in vivo : In a rat model of arthritis, treatment with this compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers in serum .

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